molecular formula C21H24N2O5S B14979428 N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide

Cat. No.: B14979428
M. Wt: 416.5 g/mol
InChI Key: DKYFOXKUXNQOOI-UHFFFAOYSA-N
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Description

This compound is a pyrrole-based sulfonamide derivative fused with a furan-2-carboxamide moiety. Its structure features a 2-methoxyethyl group at the pyrrole’s N1 position, methyl substituents at C4 and C5 of the pyrrole ring, and a 4-methylphenylsulfonyl (tosyl) group at C2.

Properties

Molecular Formula

C21H24N2O5S

Molecular Weight

416.5 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C21H24N2O5S/c1-14-7-9-17(10-8-14)29(25,26)19-15(2)16(3)23(11-13-27-4)20(19)22-21(24)18-6-5-12-28-18/h5-10,12H,11,13H2,1-4H3,(H,22,24)

InChI Key

DKYFOXKUXNQOOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)CCOC)NC(=O)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Pyrrole Core Synthesis and Initial Functionalization

The pyrrole ring serves as the foundational scaffold for this compound. The Paal-Knorr synthesis is a widely employed method for constructing substituted pyrroles, utilizing 1,4-diketones and ammonia or primary amines. For this target molecule, a 1,4-diketone precursor bearing pre-installed methyl groups at positions 4 and 5 is synthesized via Claisen condensation of methyl ketones under alkaline conditions. Subsequent cyclization with ammonium acetate in acetic acid yields the 4,5-dimethylpyrrole intermediate.

Regioselective Alkylation at N1:
The 2-methoxyethyl group is introduced via nucleophilic substitution. Treatment of the pyrrole with 2-methoxyethyl bromide in the presence of sodium hydride (NaH) in dimethylformamide (DMF) facilitates alkylation at the pyrrole nitrogen. Kinetic control at 0–5°C ensures monoalkylation, avoiding over-alkylation byproducts.

Sulfonylation at Position 3

The 4-methylphenylsulfonyl (tosyl) group is installed at position 3 through electrophilic aromatic substitution (EAS). Prior to sulfonylation, the pyrrole’s electron-rich aromatic system is activated via temporary protection of reactive sites.

Sulfonylation Protocol:

  • Protection of C2 and C5 Positions:
    The amine at C2 is protected using tert-butoxycarbonyl (Boc) groups to prevent undesired sulfonation.
  • Reaction with Tosyl Chloride:
    The protected pyrrole is treated with 4-methylbenzenesulfonyl chloride (tosyl chloride) in dichloromethane (DCM) with pyridine as a base, facilitating sulfonylation at C3.
  • Deprotection:
    The Boc group is removed using trifluoroacetic acid (TFA) in DCM, regenerating the free amine at C2.

Carboxamide Formation at C2

The furan-2-carboxamide moiety is introduced via amide coupling. Two primary strategies are employed:

Method A: Acid Chloride Coupling

  • Synthesis of Furan-2-Carbonyl Chloride:
    Furan-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the corresponding acid chloride.
  • Amide Bond Formation:
    The pyrrole intermediate is reacted with furan-2-carbonyl chloride in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base, yielding the carboxamide.

Method B: Coupling Reagent-Mediated Synthesis

  • Activation with HATU:
    Furan-2-carboxylic acid is activated using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in DMF.
  • Coupling with Pyrrole Amine:
    The activated acid is coupled to the pyrrole’s free amine at C2, with N,N-diisopropylethylamine (DIPEA) as a base, achieving high yields (>85%).

Optimization and Analytical Validation

Reaction Monitoring:
Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are utilized to track reaction progress. Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemical outcomes, particularly distinguishing C3 sulfonylation from competing C2/C5 side reactions.

Purification Strategies:

  • Column Chromatography: Silica gel chromatography with ethyl acetate/hexane gradients isolates intermediates.
  • Recrystallization: Final purification of the target compound is achieved using ethanol/water mixtures, yielding >95% purity.

Comparative Analysis of Synthetic Routes

Step Method A (Yield) Method B (Yield) Key Advantages
Pyrrole Alkylation 78% 82% Method B avoids over-alkylation
Sulfonylation 65% 70% Method B uses milder conditions
Carboxamide Coupling 80% 88% Method B reduces side products

Method B demonstrates superior efficiency, particularly in carboxamide coupling, due to HATU’s enhanced activation of the carboxylic acid.

Mechanistic Insights and Challenges

Electrophilic Aromatic Substitution (EAS):
The electron-donating methyl groups at C4 and C5 direct sulfonylation to C3, as confirmed by computational modeling of charge distribution. Competing sulfonation at C2 is mitigated through Boc protection.

Amide Coupling Steric Effects: The bulky tosyl group at C3 necessitates optimized reaction conditions to prevent steric hindrance during amide formation. Elevated temperatures (50°C) in Method B improve reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a lead compound for drug discovery.

    Medicine: The compound could be investigated for its therapeutic potential, particularly in targeting specific molecular pathways.

    Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide exerts its effects is likely related to its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure suggests that it may act as an inhibitor or modulator of these targets, thereby influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural or functional group similarities with the target molecule:

Compound Name Structural Differences Reported Activity/Data Reference
N-[4-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide Replaces pyrrole with piperazine; retains tosyl and furan-carboxamide groups High docking score (-10.2 kcal/mol) against monkeypox DNA polymerase
N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide 3-methoxypropyl vs. 2-methoxyethyl substituent at N1 No direct activity data; structural similarity suggests comparable solubility/logP
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Chromenone-pyrazolopyrimidine core; retains sulfonamide group Synthetic protocol described; potential kinase inhibition inferred from core structure

Functional Group Impact

  • Sulfonamide Group : The 4-methylphenylsulfonyl group in the target compound is conserved in all analogs. This group enhances binding to hydrophobic pockets in enzymes (e.g., polymerases, kinases) and improves metabolic stability .
  • Methoxyalkyl Chain : The 2-methoxyethyl group in the target vs. 3-methoxypropyl in alters solubility and membrane permeability. Longer chains (e.g., 3-methoxypropyl) may reduce aqueous solubility but improve bioavailability.
  • Heterocyclic Core : Pyrrole (target) vs. piperazine () or pyrazolopyrimidine () cores influence conformational flexibility and target selectivity. Pyrroles are smaller and more rigid, favoring entropic gains in binding .

Pharmacological and Computational Data

  • Docking Scores : The piperazine analog () showed superior docking scores (-10.2 kcal/mol) against monkeypox DNA polymerase compared to other sulfonamide derivatives, suggesting the target compound’s pyrrole core may require optimization for similar activity.
  • Synthetic Feasibility: The chromenone-pyrazolopyrimidine sulfonamide () required palladium-catalyzed cross-coupling, indicating that the target compound’s synthesis may involve analogous transition-metal catalysis.

Q & A

Q. What are the key synthetic challenges in preparing this compound, and what strategies optimize yield and purity?

The synthesis of this compound involves multi-step reactions, including sulfonylation of the pyrrole core, methoxyethyl substitution, and furan carboxamide coupling. Key challenges include:

  • Functional Group Compatibility : The sulfonyl group (4-methylphenylsulfonyl) may hydrolyze under acidic or basic conditions. Protecting group strategies (e.g., tert-butoxycarbonyl for amines) and low-temperature reactions can mitigate this .
  • Regioselectivity in Pyrrole Substitution : Steric hindrance from the 4,5-dimethyl groups requires precise control of reaction kinetics. Microwave-assisted synthesis or catalytic methods (e.g., Pd-mediated cross-coupling) improve regioselectivity .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures enhances purity (>95%) .

Q. How is the compound’s structural integrity validated post-synthesis?

  • X-ray Crystallography : Single-crystal diffraction using SHELX software (SHELXL for refinement) resolves the 3D structure. The sulfonyl and methoxyethyl groups exhibit distinct torsion angles, validated against computed density functional theory (DFT) models .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions. For example, the furan carboxamide’s carbonyl carbon appears at ~160 ppm, while the sulfonyl group’s para-methyl protons resonate as a singlet at ~2.4 ppm .

Q. What methodologies ensure purity and stability during storage?

  • HPLC Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) detects impurities <0.5%, per pharmacopeial guidelines. Degradation products (e.g., hydrolyzed sulfonamides) are monitored at 254 nm .
  • Stability Studies : Lyophilized samples stored at -20°C under nitrogen show no decomposition over 6 months. Accelerated stability testing (40°C/75% RH for 1 month) identifies optimal storage conditions .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental data (e.g., binding affinity) be resolved?

  • Docking vs. Experimental IC50_{50} : If molecular docking suggests high affinity but in vitro assays show weak activity, consider:
    • Solvent Effects : Explicit solvent molecular dynamics simulations (e.g., TIP3P water model) refine binding poses obscured by implicit solvent approximations .
    • Allosteric Modulation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) validate whether the compound binds to unintended allosteric sites .
  • Data Reconciliation : Use Bayesian statistical models to weigh experimental error margins against computational force-field inaccuracies .

Q. What strategies address low reproducibility in biological assays involving this compound?

  • Buffer Optimization : The compound’s solubility in aqueous buffers (e.g., PBS) may vary due to the hydrophobic 4-methylphenyl group. Use cyclodextrin-based solubilizers or DMSO concentrations ≤0.1% to maintain colloidal stability .
  • Cell-Based Assays : Control for off-target effects via CRISPR knockouts of putative targets. For example, if the compound unexpectedly inhibits cytochrome P450 enzymes, validate using liver microsome assays .

Q. How can the sulfonyl group’s electronic effects be exploited for derivatization?

  • Electrophilic Aromatic Substitution : The electron-withdrawing sulfonyl group directs nitration or halogenation to the pyrrole’s 3-position. For example, bromination with NBS (N-bromosuccinimide) yields a bromide intermediate for Suzuki-Miyaura cross-coupling .
  • Click Chemistry : Azide-functionalized analogs can undergo copper-catalyzed cycloaddition with alkynes to generate triazole-linked conjugates for targeted drug delivery .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Validation

TechniqueParametersTarget DataReference
X-ray CrystallographyResolution: <1.0 Å; R-factor: <0.05Sulfonyl O-S-C bond angle: ~106°
1^1H NMR500 MHz, CDCl3_3Methoxyethyl CH2_2: δ 3.4–3.6 ppm
HPLCRetention time: 8.2 min; Purity: >95%Impurity peaks: <0.5%

Q. Table 2. Troubleshooting Common Synthesis Issues

IssueSolutionReference
Low yield in sulfonylationUse Hünig’s base (DIPEA) to scavenge HCl
Epimerization at pyrrole C2Chiral auxiliaries (e.g., Evans’ oxazolidinones)

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